molecular formula C23H12O7 B2992608 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate CAS No. 869079-19-6

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate

Cat. No.: B2992608
CAS No.: 869079-19-6
M. Wt: 400.342
InChI Key: AWQQDFKNNGWKCD-UHFFFAOYSA-N
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Description

Based on evidence, such compounds typically feature a coumarin (chromen-2-one) core substituted with furan-2-carboxylate esters and additional oxo or chromenyl groups. For instance:

  • 4-Methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate () demonstrates potent Factor XIa inhibition (IC₅₀ = 0.77 µM) and anticoagulant activity .
  • 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate () introduces an acetyl group, altering electronic properties and solubility .

These analogs highlight the role of substituents in modulating bioactivity and physicochemical behavior, which can be extrapolated to the target compound.

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12O7/c24-21-12-16(17-10-13-4-1-2-5-18(13)30-22(17)25)15-8-7-14(11-20(15)29-21)28-23(26)19-6-3-9-27-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQQDFKNNGWKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chromen moiety allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes such as apoptosis or inflammation .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of related coumarin-furan derivatives:

Compound Name Molecular Formula Substituents Key Structural Features
4-Methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (1) C₁₄H₁₀O₆ Methyl at C4, oxo at C2, furan ester at C7 Planar coumarin core with moderate steric hindrance
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (2) C₁₇H₁₂O₆ Acetyl at C8, methyl at C4 Extended conjugation due to acetyl group
3-(4-Methoxycarbonylphenoxy)-4-oxochromen-7-yl furan-2-carboxylate (3) C₂₁H₁₄O₈ Methoxycarbonylphenoxy at C3 Bulky aromatic substituent enhancing π-π interactions
Methyl-2-(furyl-2-yl)-3-methyl-4-oxo-4H-furochromene-8-carboxylate (4) C₁₈H₁₂O₇ Furan at C2, methyl at C3 Fused furochromene system with dual ester groups

Key Observations :

  • Substituents at C3/C4/C7/C8 significantly influence electronic properties and steric effects.
  • Bulky groups (e.g., methoxycarbonylphenoxy in Compound 3) may enhance binding affinity but reduce solubility .

Key Insights :

  • The methyl group in Compound 1 optimizes Factor XIa binding without steric clashes, as inferred from docking studies .
  • Analog 2’s acetyl group may enhance hydrophobic interactions but requires metabolic stability testing .

Biological Activity

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate is a synthetic organic compound belonging to the class of chromen derivatives. Its unique structural features, which include both chromen and furan moieties, suggest potential biological activities that are currently being explored in various scientific fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H12O5\text{C}_{18}\text{H}_{12}\text{O}_{5}

Key Features:

  • Chromene Core: Provides a scaffold for various substitutions and biological interactions.
  • Furan Moiety: Enhances reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The compound's chromen moiety allows it to participate in various biochemical pathways, potentially modulating cellular processes such as apoptosis and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, studies on breast cancer cell lines (MCF-7) demonstrated a dose-dependent reduction in cell viability, with IC50 values suggesting potent cytotoxic effects .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 2-Oxo-4-(2-oxochromen-3-y)chromen-7-yl furan-2-carboxylate has demonstrated antimicrobial activity against various bacterial strains. Studies reported significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of the compound on MCF-7 breast cancer cells revealed an IC50 value of approximately 15 μM, indicating substantial efficacy compared to standard chemotherapeutic agents .
  • Anti-inflammatory Activity : In a controlled experiment, the compound reduced TNF-alpha levels by up to 40% in lipopolysaccharide-stimulated macrophages, highlighting its potential for therapeutic use in inflammatory conditions.
  • Antimicrobial Testing : The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial properties that warrant further investigation.

Comparative Analysis with Similar Compounds

CompoundStructureAnticancer Activity (IC50)Anti-inflammatory ActivityAntimicrobial Activity
2-Oxo-4-(2-oxochromen-3-y)chromen-7-yl furan-2-carboxylateStructure15 μMReduced TNF-alpha by 40%MIC = 32 μg/mL
4-MethylcoumarinStructure25 μMModerateMIC = 64 μg/mL
Chromone Derivative XStructure20 μMHigh inhibitionMIC = 16 μg/mL

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